4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl
Description
Structural Characterization of 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl
Molecular Geometry and Conformational Analysis
The molecule consists of two phenyl rings connected by a single bond, with substituents at the 3, 4, and 5 positions of one ring and a propyl group at the 4' position of the second ring. The bromodifluoromethyl group (–CF2Br) at the 4 position introduces significant steric bulk, forcing the biphenyl system into a non-planar conformation. X-ray crystallography of analogous brominated biphenyls, such as 4,4′-bis(dibromomethyl)-1,1′-biphenyl, reveals dihedral angles between phenyl rings of approximately 27.72°. This torsional strain reduces π-orbital overlap between the rings, altering electronic delocalization.
The trans-configuration of the propyl group at the 4' position, as observed in structurally similar compounds like 3,4-difluoro-4′-(trans-4-propylcyclohexyl)-1,1′-biphenyl, further influences molecular geometry. Density functional theory (DFT) calculations predict a staggered conformation for the propyl chain, minimizing van der Waals repulsions with adjacent fluorine atoms.
| Key Geometric Parameters | Value |
|---|---|
| C1–C1' bond length (biphenyl core) | 1.48 Å |
| C–F bond length | 1.34 Å |
| C–Br bond length | 1.93 Å |
| Dihedral angle (phenyl rings) | 28–32° |
Electronic Configuration and Resonance Effects
The electron-withdrawing fluorine and bromine atoms create a pronounced polarization effect. Natural Bond Orbital (NBO) analysis shows:
- Fluorine substituents : Withdraw electron density via inductive effects (-I), reducing aromaticity in the substituted ring. The para-fluorine atoms at positions 3 and 5 create a symmetrical electron-deficient region.
- Bromodifluoromethyl group : Exhibits hybrid –I (inductive) and +M (mesomeric) effects. The electronegative fluorine atoms stabilize adjacent carbocations, while bromine’s polarizability enables weak hyperconjugation.
Resonance structures demonstrate limited conjugation between rings due to steric hindrance. The bromine atom participates in σ-hole interactions with adjacent fluorine lone pairs, as evidenced by reduced Wiberg bond indices (0.78–0.82) in the C–Br bond.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- Aromatic protons : Doublets of doublets at δ 7.45–7.52 ppm (J = 8.5 Hz, 2H) for ortho-protons to fluorine, with meta-coupling (J = 2.3 Hz) from adjacent fluorines.
- Propyl group : Triplet at δ 0.94 ppm (CH3, J = 7.4 Hz), quintet at δ 1.65 ppm (CH2CH2CH3), and triplet at δ 2.61 ppm (Ar–CH2).
¹⁹F NMR (376 MHz, CDCl₃):
Fourier-Transform Infrared (FTIR) Vibrational Signatures
| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C–F stretch | 1120–1150 | Symmetric CF2 deformation |
| C–Br stretch | 560–580 | Bromine-carbon skeletal motion |
| Aromatic C–H bend | 830–860 | Para-substituted benzene |
| CH2/CH3 deformation | 1450–1480 | Propyl group vibrations |
The strong absorption at 1150 cm⁻¹ confirms the presence of CF2 groups, while the 580 cm⁻¹ band corresponds to C–Br stretching.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 393 | 15 | [M]+- (molecular ion) |
| 314 | 42 | [M – Br]+ |
| 255 | 68 | [M – CF2Br – HF]+ |
| 181 | 100 | [C12H9F2]+ (biphenyl core) |
The base peak at m/z 181 corresponds to the fluorinated biphenyl core after loss of the propyl and bromodifluoromethyl groups. The isotopic pattern at m/z 393 (1:1 for ⁷⁹Br/⁸¹Br) confirms bromine presence.
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-1,3-difluoro-5-(4-propylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF4/c1-2-3-10-4-6-11(7-5-10)12-8-13(18)15(14(19)9-12)16(17,20)21/h4-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBVGEIPFWKVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(F)(F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609279 | |
| Record name | 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595607-78-6 | |
| Record name | 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenyl Core Construction via Cross-Coupling Reactions
The biphenyl backbone is typically constructed using palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling. This involves:
- Coupling of aryl halides (e.g., fluorinated aryl iodides or bromides) with arylboronic acids or esters.
- Use of palladium catalysts (e.g., Pd(dba)2, Pd2(dba)3) with phosphine ligands (e.g., SPhos, XPhos, triphenylphosphine).
- Bases such as potassium phosphate (K3PO4), sodium carbonate (Na2CO3), or potassium carbonate (K2CO3).
- Solvent mixtures including tetrahydrofuran (THF), toluene, dioxane, and water under reflux conditions (~105 °C).
This method allows the introduction of fluorine substituents on one phenyl ring and the propyl group on the other, forming the biphenyl intermediate with high regioselectivity and yield.
Introduction of the Propyl Group at the 4'-Position
The propyl substituent on the biphenyl is introduced via Friedel-Crafts acylation followed by reduction and bromination steps:
- Step 1: Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of aluminum chloride (AlCl3) at low temperatures (5–10 °C), followed by quenching and purification to yield 4'-propionyl biphenyl intermediate.
- Step 2: Reduction of the propionyl group to propyl using sodium borohydride (NaBH4) in aqueous solution at room temperature.
- Step 3: Bromination of the propyl-substituted biphenyl to introduce the bromine atom at the 4-position of the other phenyl ring, typically using mild brominating agents under controlled conditions to avoid over-bromination.
Formation of the Bromodifluoromethyl Group
The bromodifluoromethyl substituent is introduced through halogenation and fluorination reactions involving:
- Starting from a suitable brominated biphenyl intermediate.
- Reaction with difluorocarbene precursors or difluoromethylating agents under controlled conditions.
- Use of reagents such as n-butyllithium at low temperatures (-78 °C) to generate organolithium intermediates, followed by reaction with electrophilic bromodifluoromethyl sources.
- Quenching and workup steps to isolate the bromodifluoromethyl-substituted biphenyl.
Detailed Preparation Procedure (Illustrative)
Research Findings and Optimization Notes
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand significantly affects the yield and selectivity of the biphenyl coupling step. SPhos and XPhos ligands have been shown to improve yields in fluorinated biphenyl syntheses.
Temperature Control: Low temperatures (-78 °C) are critical during organolithium reactions to prevent side reactions and decomposition of sensitive fluorinated intermediates.
Solvent Systems: Mixed solvent systems (THF/water, toluene/THF) facilitate better solubility and reaction kinetics in cross-coupling and halogenation steps.
Purification: Recrystallization and solvent extraction steps are essential to isolate pure intermediates and final products, with solvents like ethyl acetate, n-hexane, and dichloromethane commonly used.
Yield: Reported yields for key intermediates such as 3,5-difluoro-4-methyl phenylboronic acid are in the range of 70-78%, indicating efficient synthetic routes suitable for scale-up.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while cross-coupling reactions can produce more complex biphenyl structures .
Scientific Research Applications
The compound 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl is a complex organic molecule with a variety of applications, particularly in the fields of material science, pharmaceuticals, and chemical synthesis. This article will explore its applications in detail, supported by data tables and case studies.
Basic Information
- Molecular Formula : C22H17F5O
- Molecular Weight : 392.4 g/mol
- CAS Number : 337456-92-5
- IUPAC Name : 4-(difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl
Structure
The structure of this compound features a biphenyl core substituted with various fluorinated groups and a propyl chain. The presence of bromine and difluoromethyl groups enhances its reactivity and potential applications.
Material Science
The compound is utilized in the development of advanced materials due to its unique electronic properties. It can be incorporated into polymers to enhance thermal stability and chemical resistance.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Solubility | Low in water |
Pharmaceuticals
In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceutical agents. Its fluorinated structure is particularly valuable for enhancing bioavailability and metabolic stability in drug design.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. The introduction of the difluoromethyl group has been shown to improve the selectivity of these compounds towards tumor cells compared to normal cells.
Chemical Synthesis
The compound acts as an intermediate in the synthesis of other complex organic molecules. Its reactivity allows for various substitution reactions that can be exploited to create diverse chemical entities.
Synthesis Pathway Example:
- Reaction with nucleophiles to introduce functional groups.
- Use in cross-coupling reactions to form new carbon-carbon bonds.
- Application in the synthesis of fluorinated aromatics.
Agricultural Chemicals
Due to its fluorinated nature, this compound can also be explored for use in agrochemicals, particularly as a potential herbicide or pesticide. The fluorine atoms contribute to the lipophilicity and biological activity of such compounds.
Mechanism of Action
The mechanism of action of 4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Differences and Molecular Properties
Table 1: Key Structural and Molecular Comparisons
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl (Target) | Not Available | C₁₆H₁₂BrF₄* | ~363.17* | Br-CF₂, 3,5-F, 4'-propyl |
| 3,5-Difluoro-4'-propyl-1,1'-biphenyl | 137528-87-1 | C₁₅H₁₄F₂ | 232.27 | 3,5-F, 4'-propyl (lacks Br-CF₂) |
| 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl | 303186-20-1 | C₂₂H₁₅F₇O* | 428.34* | CF₂-O-C₆F₃, 3,5-F, 4'-propyl (vs. Br-CF₂) |
| 4'-Bromo-3,5-difluoro-1,1'-biphenyl | 204776-95-4 | C₁₂H₇BrF₂ | 269.09 | 4'-Br, 3,5-F (lacks CF₂ and propyl) |
*Estimated based on structural analysis; discrepancies in reported molecular formulas exist (e.g., C₂₂H₁₅OF₇ in vs. C₂₂H₁₇OF₅ in ).
Key Observations:
- Bromine vs. Fluorine Substituents : The target compound’s bromo(difluoro)methyl group introduces greater polarizability and steric bulk compared to fluorine-rich analogs like 303186-20-1. Bromine’s larger atomic radius and lower electronegativity may enhance reactivity in cross-coupling reactions or alter mesogenic properties in liquid crystals .
- Propyl Group Influence: The 4'-propyl chain, shared with 137528-87-1 and 303186-20-1, likely improves solubility in non-polar matrices and stabilizes liquid crystalline phases .
Physical and Thermal Properties
Table 2: Thermal and Application Data
Key Observations:
- Thermal Stability: The trifluorophenoxy derivative (303186-20-1) demonstrates utility in liquid crystals with a moderate clearing point, suggesting the target compound’s bromine substitution could adjust phase transition temperatures .
- Heat Capacity : The propyl- and fluorine-substituted 137528-87-1 has well-characterized heat capacity data, implying the target compound’s thermal properties could be modeled similarly .
Reactivity and Functional Differences
- Bromine as a Leaving Group : Unlike fluorine, bromine in the target compound may facilitate nucleophilic substitutions or Suzuki-Miyaura couplings, offering synthetic versatility absent in fluorine-dominant analogs .
Biological Activity
4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl, also known by its CAS number 595607-78-6, is a fluorinated biphenyl compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and reactivity, making it an interesting candidate for various pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C22H15F7
- Molecular Weight : 428.34 g/mol
- CAS Number : 595607-78-6
The compound features a biphenyl core substituted with bromodifluoromethyl and difluoro groups, which significantly influence its chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine substituents enhance the compound's binding affinity to proteins and enzymes through strong hydrogen bonding and van der Waals interactions. This can modulate the activity of specific biological pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that fluorinated biphenyl derivatives can inhibit tumor growth in various cancer cell lines. For example, derivatives similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .
- Anti-inflammatory Effects : Some studies suggest that fluorinated compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This could position them as potential anti-inflammatory agents .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects of various fluorinated biphenyl derivatives against a panel of human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant antiproliferative activity with IC50 values ranging from 2.76 µM to 9.27 µM against specific cell lines .
- Inhibition of COX Enzymes
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl | Structure | Anticancer, Anti-inflammatory |
| 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl | Similar structure; potential for varied activity | |
| 2-[Difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-(4-propylphenyl)benzene | Exhibits different pharmacological profiles |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments (e.g., -CF₂Br at δ −60 to −70 ppm), while ¹H NMR resolves propyl chain protons (δ 0.8–1.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 412.97 for C₁₇H₁₃BrF₄) .
- Gas Chromatography-Tandem MS (GC-MS/MS) : Retention time (~26.54 min) and fragmentation patterns (e.g., m/z 195.1, 166.0) aid identification in complex matrices .
How is the heat capacity of this compound determined experimentally, and what discrepancies exist between experimental and computational data?
Q. Basic
- Methodology : Differential scanning calorimetry (DSC) measures heat capacity (Cₚ) across 300–330 K, with a reported error margin of ±0.40% .
- Data : Experimental Cₚ values range from 250–320 J·mol⁻¹·K⁻¹. Discrepancies (~5–10%) arise when compared to density functional theory (DFT) simulations, likely due to approximations in vibrational mode calculations .
How can researchers resolve contradictions in toxicity assessments from different regulatory studies?
Q. Advanced
- Case Study : While South Korean assessments classify the compound as non-toxic (oral LD₅₀ > 2,000 mg/kg; Ames test negative) , conflicting data may arise from impurity profiles or metabolite analysis.
- Methodology :
What strategies improve detection sensitivity for this compound in environmental matrices like indoor dust?
Q. Advanced
- QuEChERS Extraction : Use acetonitrile with 1% acetic acid for efficient recovery (>85%) .
- GC-MS/MS Optimization :
- Internal Standards : Deuterated analogs (e.g., ¹³C-PBDE-28) correct matrix effects .
How does the compound’s structure influence its performance in liquid crystal applications?
Q. Advanced
- Structure-Property Relationships :
- Experimental Validation : Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) confirm phase transitions .
What computational methods are effective in predicting the compound’s environmental persistence?
Q. Advanced
- Quantitative Structure-Activity Relationship (QSAR) : Use EPI Suite™ to estimate biodegradation (e.g., BIOWIN 3 score < 0.5 indicates persistence) .
- Molecular Dynamics (MD) : Simulate hydrolysis half-lives in aquatic environments, leveraging the bromine atom’s electron-withdrawing effects .
How do steric and electronic effects of the bromodifluoromethyl group impact reactivity in cross-coupling reactions?
Q. Advanced
- Steric Hindrance : The -CF₂Br group reduces coupling efficiency by ~20% in Suzuki reactions due to bulky substituents near the reactive site .
- Electronic Effects : Electron-withdrawing fluorine atoms activate the biphenyl ring for electrophilic substitution but deactivate it for nucleophilic attacks .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Catalyst Selection : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation achieve >90% enantiomeric excess (ee) .
- Process Controls : In-line FTIR monitors reaction progress to minimize racemization .
How can researchers validate the compound’s stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
